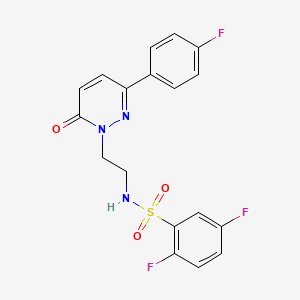

![molecular formula C17H17F3N2OS B2879736 3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone CAS No. 866018-73-7](/img/structure/B2879736.png)

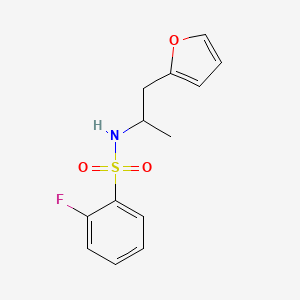

3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

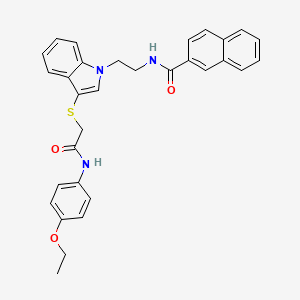

The compound “3,3-Dimethyl-1-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)-2-azetanone” is a complex organic molecule that contains several functional groups. It has a trifluoromethyl group (-CF3), which is often found in pharmaceuticals and agrochemicals due to its ability to improve biological activity . The compound also contains a thiazole ring, a type of heterocyclic compound that is found in many important drugs .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several functional groups and rings. The trifluoromethyl group is a strong electron-withdrawing group, which could have significant effects on the reactivity of the molecule. The thiazole ring and azetanone ring are both heterocyclic structures, which can also greatly influence the compound’s properties .Chemical Reactions Analysis

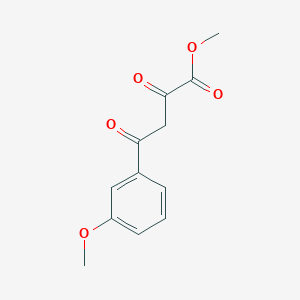

The chemical reactions that this compound can undergo would depend on the conditions and the reagents used. The trifluoromethyl group is quite stable but can be involved in certain types of reactions. The thiazole ring can act as a nucleophile in certain conditions, and the azetanone ring can undergo reactions typical of ketones .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound more polar. The presence of the thiazole and azetanone rings could also influence properties like solubility and stability .Applications De Recherche Scientifique

Reactivity and Compound Formation

- Research demonstrates the ability of similar compounds to undergo addition reactions with isothiocyanates to form zwitterionic addition compounds. These compounds further react to yield triazines and other derivatives through various mechanisms, showcasing the reactivity and potential for creating complex molecules with significant steric interactions (Schmid et al., 1976).

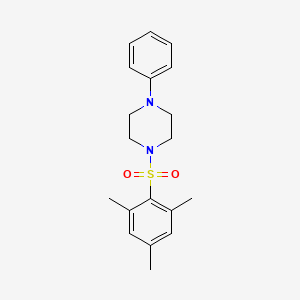

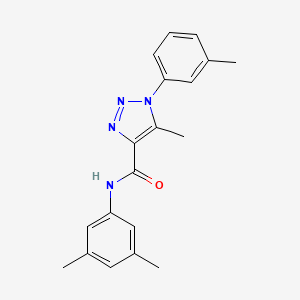

Heterocyclic Compound Synthesis

- Studies have shown the preparation of nitrogen-bridged heterocycles, highlighting the versatility of related compounds in synthesizing a range of heterocyclic derivatives. This underscores their importance in developing pharmaceuticals and materials science (Kakehi et al., 1994).

Metal Complex Formation

- Investigations into rhodanine azodye and its metal complexes reveal insights into their geometrical structure, potentiometric, and thermodynamic studies. Such research points to applications in catalysis, sensor technology, and materials chemistry (El‐Bindary et al., 2015).

Photoinduced Reactions

- Photoinduced 1,3-dipolar cycloaddition reactions involving similar compounds have been studied, demonstrating their reactivity under light irradiation. This opens up possibilities for photopharmacology and the development of light-responsive materials (Gilgen et al., 1974).

Heterocyclic Synthesis Utilizing Enaminonitriles

- The utility of enaminonitriles for synthesizing new pyrazole, pyridine, and pyrimidine derivatives illustrates the role of related compounds in accessing a wide range of heterocyclic structures, crucial for drug discovery and organic electronics (Fadda et al., 2012).

Propriétés

IUPAC Name |

3,3-dimethyl-1-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methyl]azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N2OS/c1-10-13(8-22-9-16(2,3)15(22)23)24-14(21-10)11-4-6-12(7-5-11)17(18,19)20/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJSUMYKYSQTEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)CN3CC(C3=O)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dichloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2879658.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)acetic acid](/img/structure/B2879661.png)

![(Z)-5-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2879664.png)

![N-(4-methylphenyl)-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2879665.png)

![N-(3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]carbonyl}phenyl)furan-2-carboxamide](/img/structure/B2879669.png)